molecular formula C27H18ClN3 B8193358 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine

2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine

Cat. No.: B8193358
M. Wt: 419.9 g/mol
InChI Key: RTQGBLVWKHLKDA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine (CAS: Not explicitly provided in evidence; referred to as "Stellar-2053" in industrial contexts ) is a trisubstituted 1,3,5-triazine derivative. Its structure features a central triazine ring substituted with biphenyl-4-yl, 3-chlorophenyl, and phenyl groups. Key physicochemical properties include:

  • Boiling point: Predicted at 517.4±52.0 °C
  • Density: 1.351±0.06 g/cm³
  • pKa: -0.59±0.10

This involves reacting dichlorotriazine precursors with biphenyl in the presence of AlCl₃ and o-dichlorobenzene (ODCB) . Similar methods likely apply to the target compound, with substitution patterns controlled by precursor selection.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3/c28-24-13-7-12-23(18-24)27-30-25(21-10-5-2-6-11-21)29-26(31-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQGBLVWKHLKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Systems and Ligand Design

The Suzuki-Miyaura reaction is a cornerstone for constructing the triazine’s aryl substituents. In a representative procedure, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tricyclohexylphosphine (PCy₃) were employed to couple 2,4-di(biphenyl-3-yl)-6-chloro-1,3,5-triazine with boronic acid derivatives under inert conditions. This system achieved a 59% yield, attributed to the synergistic effect of the palladium catalyst and electron-rich phosphine ligand, which stabilizes the active palladium species.

Alternatively, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with potassium carbonate (K₂CO₃) in a toluene/ethanol/water solvent mixture enabled the coupling of triazine boronic acid intermediates with aryl bromides. For instance, reacting ((1,3,5-triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid with 1-bromo-3,5-diphenylbenzene yielded a symmetric triazine derivative in 50% yield.

Solvent and Base Optimization

The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) facilitate high-temperature couplings (80°C), while biphasic systems (toluene/ethanol/water) enhance solubility of boronic acid substrates. Bases such as K₂CO₃ and K₃PO₄ are preferred for their ability to deprotonate intermediates without inducing side reactions.

Triazine Core Assembly and Functionalization

Nucleophilic Aromatic Substitution

The 1,3,5-triazine core is typically synthesized via cyclization of cyanuric chloride with aryl amines or via trimerization of nitriles. Subsequent functionalization involves sequential substitution of chlorine atoms with aryl groups. For example, 2-chloro-4,6-diphenyl-1,3,5-triazine serves as a key intermediate, where the remaining chlorine atom is displaced by a biphenyl group via Suzuki coupling.

Sequential Coupling Strategies

A multi-step approach is often necessary to introduce diverse aryl groups. In one protocol, 2,4-dichloro-6-phenyl-1,3,5-triazine was first coupled with 3-chlorophenylboronic acid, followed by a second coupling with biphenyl-4-ylboronic acid. This method ensures regioselectivity but requires rigorous purification after each step to prevent cross-contamination.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent System Temperature Yield Reference
Suzuki-Miyaura CouplingPd₂(dba)₃ / PCy₃1,4-Dioxane/H₂OReflux59%
Suzuki-Miyaura CouplingPd(PPh₃)₄Toluene/EtOH/H₂OReflux50%
Nucleophilic SubstitutionDMF80°CN/A

The Pd₂(dba)₃/PCy₃ system offers higher yields but requires stringent inert conditions, whereas Pd(PPh₃)₄ is more tolerant to aqueous environments but less efficient.

Challenges and Optimization Strategies

Steric and Electronic Effects

Bulky substituents on the triazine core, such as biphenyl groups, hinder coupling efficiency due to steric crowding. Electron-withdrawing groups (e.g., chlorine) enhance reactivity at the triazine’s carbon centers, facilitating nucleophilic substitution.

Catalyst Recovery and Reusability

Recent advances demonstrate that dendritic triazine photocatalysts (e.g., D2 ) can be quantitatively recovered and reused without loss of activity, suggesting potential for sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazine derivative .

Scientific Research Applications

2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis to create compounds with specific properties.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry:

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine derivatives exhibit diverse properties depending on substituent groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Triazine Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound (Stellar-2053) Biphenyl-4-yl, 3-chlorophenyl, phenyl C₂₇H₁₈ClN₃ 419.9 Predicted high boiling point (517.4°C), research chemical
2-Chloro-4-(3-dibenzofuranyl)-6-phenyl-1,3,5-triazine (2142681-84-1) Dibenzofuranyl, phenyl C₂₁H₁₂ClN₃O 357.79 Insoluble (9.7E-8 g/L), OLED material
2,4-Bis([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine (N/A) Two biphenyl-4-yl groups C₂₇H₁₈ClN₃ 419.9 High symmetry; potential use in optoelectronics
2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (1472062-94-4) Biphenyl-4-yl, phenyl (4-Cl) C₂₇H₁₈ClN₃ 419.9 Commercial availability (TCI Chemicals); structural isomer of target compound
2-Chloro-4-methoxy-6-(2-methyl-1-naphthyl)-1,3,5-triazine (N/A) Methoxy, 2-methylnaphthyl C₁₅H₁₂ClN₃O 285.7 High yield (84–92%); precursor for azido-triazines

Key Comparative Insights

Substituent Effects on Applications: The dibenzofuranyl-substituted triazine (CAS 2142681-84-1) is tailored for OLEDs due to its extended π-conjugation and low solubility , whereas brominated analogs (e.g., 2-([1,1'-biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine) may serve as intermediates in cross-coupling reactions .

Biological Activity :

  • While the target compound lacks explicit biological data, other triazines (e.g., altretamine, azacitidine) demonstrate anticancer activity via EGFR inhibition or DNA methylation . Hydrazone and fluoro-substituted triazines show antiproliferative effects against breast and colon cancers , suggesting that the target compound’s chloro and biphenyl groups could be optimized for similar therapeutic roles.

Physical Properties :

  • The dibenzofuranyl derivative’s density (1.362 g/cm³) and solubility contrast with the target compound’s lower density (1.351 g/cm³) and higher predicted boiling point, reflecting substituent-dependent intermolecular interactions .

Biological Activity

2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its cytotoxic effects against cancer cell lines and its interaction with various biological targets.

  • Molecular Formula : C27H18ClN3
  • Molecular Weight : 419.9 g/mol
  • CAS Number : 2085262-87-7

Biological Activity Overview

Research indicates that 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine exhibits significant cytotoxicity against various cancer cell lines. The compound's activity is often evaluated through in vitro assays that measure cell viability and proliferation.

Cytotoxic Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. The following table summarizes key findings from relevant studies:

Cell Line IC50 (µM) Reference
Cervical Cancer (SISO)2.87 - 3.06
Bladder Cancer (RT-112)2.38 - 8.13
General Cancer PanelVariable

Structure-Activity Relationship (SAR)

The biological activity of 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine is influenced by its structural components. Modifications in the substituents on the triazine ring and biphenyl moieties can significantly affect its potency:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances cytotoxic activity.
  • Substituent Variability : Variations in the phenyl rings also impact the compound's binding affinity to target proteins involved in cancer progression.

While the exact mechanism of action for this compound remains under investigation, it is believed to interact with key cellular pathways involved in tumor growth and proliferation:

  • Inhibition of Glycine Transporters : Similar compounds have shown inhibition of glycine transporters, which may play a role in modulating neurotransmitter levels and influencing tumor microenvironments .

Case Studies

Several studies have highlighted the efficacy of this compound as a potential therapeutic agent:

  • Study on Cervical and Bladder Cancer : A comparative analysis revealed that the compound exhibited lower IC50 values than traditional chemotherapeutics like cisplatin, suggesting superior potency in certain contexts .
  • General Antitumor Activity : In broader screenings against a panel of human cancer cell lines, varying degrees of cytotoxicity were observed, indicating potential for development into a multi-target therapeutic agent.

Q & A

Q. What are the established synthetic routes for preparing 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution on a trichlorotriazine core. For example, 2,4,6-trichloro-1,3,5-triazine can react sequentially with substituted phenyl groups under controlled conditions. Evidence from analogous triazine syntheses shows that stepwise substitution (e.g., using sodium methoxide or aryl amines) at 0–35°C in polar aprotic solvents (e.g., acetone or DMF) minimizes side reactions . Optimization involves adjusting stoichiometry, temperature, and base (e.g., DIPEA) to prioritize selectivity for the desired substitution pattern. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this triazine derivative?

X-ray crystallography is the gold standard for unambiguous structural determination. The SHELX program suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for triazine derivatives with complex substitution patterns . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent integration and regiochemistry. Aromatic protons appear as multiplets in δ 7.0–8.5 ppm.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.

Q. What are the primary academic applications of this compound in materials science or medicinal chemistry?

Triazines are explored as:

  • Antimicrobial agents : Derivatives with chloro- and phenyl groups exhibit activity against Gram-positive bacteria (e.g., Streptococcus mutans) by disrupting cell wall synthesis .
  • Photo/electroluminescent materials : Functionalized triazines serve as electron-transport layers in OLEDs due to their planar conjugated systems .
  • Polymer precursors : The triazine core’s reactivity enables crosslinking in high-performance resins .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-step substitutions of the triazine core be addressed?

Competing substitution at the 2-, 4-, and 6-positions requires strategic protection/deprotection or kinetic control. For example, bulky substituents (e.g., biphenyl groups) introduced first can sterically direct subsequent reactions to less hindered positions . Computational modeling (e.g., DFT calculations) predicts electronic and steric effects to guide synthetic design .

Q. What methodologies resolve contradictions in reported biological activity data for triazine derivatives?

Discrepancies in antimicrobial efficacy often arise from variations in:

  • Assay conditions : Standardize MIC testing (e.g., CLSI guidelines) and control for bacterial strain specificity.
  • Compound purity : Use HPLC-purified samples (>95%) to exclude confounding effects from byproducts .
  • Structural confirmation : Re-analyze disputed compounds via X-ray crystallography to verify regiochemistry .

Q. How can computational chemistry enhance the design of triazine-based materials?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) critical for optoelectronic applications. For instance, substituting electron-withdrawing groups (e.g., Cl) lowers LUMO levels, improving electron injection in OLEDs . Molecular dynamics simulations further model polymer crosslinking efficiency for material durability .

Q. What experimental strategies mitigate crystallization difficulties during structural analysis?

Poor crystal growth is common in highly substituted triazines. Techniques include:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow vapor diffusion.
  • Seeding : Introduce microcrystals from analogous compounds.
  • Cryocooling : Stabilize crystals at 100 K during X-ray data collection to reduce disorder .

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